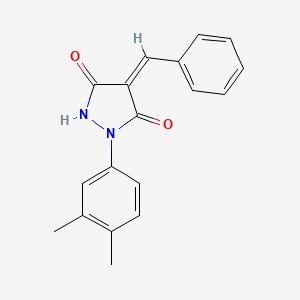
2-(4-ethoxyphenyl)-5-(4-pentylcyclohexyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-5-(4-pentylcyclohexyl)pyridine, commonly known as EPC or GW405833, is a synthetic compound that belongs to the class of pyridine derivatives. EPC is primarily used for scientific research purposes and has been found to have potential applications in various fields such as neuroscience, cancer research, and drug discovery.
作用机制
EPC exerts its effects by binding to and modulating the activity of certain ion channels and receptors in the body. Specifically, EPC has been found to activate the TRPV1 receptor, which is involved in the regulation of pain and inflammation. EPC has also been shown to inhibit the activity of the CB1 receptor, which is involved in the regulation of appetite, mood, and addiction.
Biochemical and physiological effects:
EPC has been found to have a number of biochemical and physiological effects in the body. In animal studies, EPC has been shown to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. EPC has also been found to have a low toxicity profile, making it a promising candidate for drug development.
实验室实验的优点和局限性
One advantage of using EPC in lab experiments is its high potency and specificity for certain ion channels and receptors. EPC has also been found to have a low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using EPC in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
未来方向
There are a number of potential future directions for research on EPC. One area of interest is the development of EPC-based drugs for the treatment of pain, inflammation, and cancer. Another area of interest is the further elucidation of EPC's mechanism of action and its effects on various ion channels and receptors in the body. Additionally, more research is needed to determine the long-term safety and efficacy of EPC in humans.
合成方法
EPC can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzaldehyde and 4-pentylcyclohexanone with ammonium acetate and acetic anhydride. The resulting product is then subjected to cyclization and hydrogenation to obtain EPC in its pure form.
科学研究应用
EPC has been extensively studied for its potential applications in various scientific fields. In neuroscience, EPC has been found to modulate the activity of certain ion channels and receptors that are involved in the regulation of pain, anxiety, and addiction. EPC has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer research.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-pentylcyclohexyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-5-6-7-19-8-10-20(11-9-19)22-14-17-24(25-18-22)21-12-15-23(16-13-21)26-4-2/h12-20H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKKZWVYBVQJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7,8,9-tetrachloro-4-methoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173390.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)

![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5173419.png)
![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)

![2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5173450.png)
![11-(2,3-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173453.png)
![N-(4-methylphenyl)-2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5173464.png)
![[1-(4-ethoxybenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5173466.png)